(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a hydroxymethyl group at the 4-position of the benzothiazole ring and a carbamic acid tert-butyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Formation of Carbamic Acid tert-Butyl Ester: The carbamic acid tert-butyl ester group can be introduced by reacting the benzothiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Carboxybenzothiazol-2-yl)-carbamic acid tert-butyl ester.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Arylbenzothiazole: Known for its biological activities, including antimicrobial and anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
Uniqueness
(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of both a hydroxymethyl group and a carbamic acid tert-butyl ester group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1,3-benzothiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-6,16H,7H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOXPOISGQPLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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